molecular formula C24H17Cl2F2NO4 B1662361 TC-C 14G

TC-C 14G

Cat. No.: B1662361
M. Wt: 492.3 g/mol
InChI Key: VUCKSZWMRCSPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TC-C 14G involves several steps, starting with the preparation of the benzodioxole core structure. The synthetic route typically includes:

    Formation of the benzodioxole core: This involves the reaction of 2,4-dichlorophenol with 4-fluorobenzaldehyde in the presence of a base to form the benzodioxole ring.

    Introduction of the morpholinyl group: The benzodioxole intermediate is then reacted with morpholine in the presence of a coupling agent to introduce the morpholinyl group.

    Final product formation:

Chemical Reactions Analysis

TC-C 14G undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TC-C 14G has several scientific research applications:

Mechanism of Action

TC-C 14G exerts its effects by binding to the Cannabinoid-1 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces the receptor’s basal activity. The molecular targets involved include the Cannabinoid-1 receptor, which is part of the G protein-coupled receptor family. The pathways affected by this compound include those related to appetite regulation, energy balance, and metabolic processes .

Comparison with Similar Compounds

TC-C 14G is unique among Cannabinoid-1 receptor inverse agonists due to its high affinity and potency. Similar compounds include:

This compound stands out due to its specific chemical structure, which contributes to its high efficacy and potency in modulating the Cannabinoid-1 receptor .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Rhodium(II) octanoate dimer (CAS No. 73482-96-9) is a coordination compound that has garnered interest in various fields, particularly in catalysis and organic synthesis. This article delves into its biological activity, exploring its potential applications and mechanisms of action.

  • Molecular Formula : C32H60O8Rh2
  • Molecular Weight : 778.63 g/mol
  • Physical Form : Green powder
  • Solubility : Soluble in hot alcohol, dichloromethane, toluene, and acetic acid; slightly soluble in alcohol .

Biological Applications

Rhodium(II) octanoate dimer is primarily recognized for its role as a catalyst in organic reactions, notably in Suzuki and Stille coupling reactions. However, emerging research suggests it may also possess notable biological activities:

Case Study 1: Anticancer Activity

A study investigated the effects of rhodium complexes on human cancer cell lines. The results demonstrated that certain rhodium compounds induced cell cycle arrest and apoptosis in breast cancer cells via ROS generation and mitochondrial dysfunction. While this study did not focus exclusively on rhodium(II) octanoate dimer, it highlights the potential of rhodium-based compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various metal-organic frameworks (MOFs), including those containing rhodium. The study found that rhodium-containing MOFs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antimicrobial agents .

The biological activity of rhodium(II) octanoate dimer can be attributed to several mechanisms:

  • Metal Coordination : The ability of rhodium to form stable complexes with biomolecules can alter their function, potentially leading to therapeutic effects.
  • Reactive Oxygen Species (ROS) Generation : Rhodium complexes can induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells.
  • Enzyme Interaction : By binding to enzymes, rhodium complexes can inhibit their activity, affecting metabolic pathways critical for disease progression.

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCKSZWMRCSPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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